
Bibp 3226 trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- BIBP3226 (TFA) is a non-peptide compound used in scientific research.
- It acts as a potent and selective antagonist for both the Neuropeptide Y receptor Y1 and the neuropeptide FF receptor.
- Notably, it was the first non-peptide antagonist developed for the Y1 receptor, playing a crucial role in understanding its functions in the body .
Vorbereitungsmethoden
- BIBP3226 (TFA) kann über verschiedene Wege synthetisiert werden.
- Leider sind spezifische Syntheseverfahren und Reaktionsbedingungen in der verfügbaren Literatur nicht weit verbreitet.
- Industrielle Produktionsverfahren können Modifikationen bestehender Synthesewege oder proprietäre Prozesse umfassen.
Analyse Chemischer Reaktionen
- BIBP3226 (TFA) durchläuft wahrscheinlich verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, bleiben ungeklärt.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, werden nicht explizit berichtet.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
- Chemical Formula : C29H32F3N5O5
- Molecular Weight : 587.59 g/mol
- Ki Values :
- NPY Y1: 1.1 nM
- NPFF2: 79 nM
- NPFF: 108 nM
Bibp 3226 trifluoroacetate acts by antagonizing the NPY Y1 and NPFF receptors, which are involved in various physiological processes including anxiety regulation, pain modulation, and memory enhancement. This compound has shown efficacy in blocking the effects of neuropeptides that can influence emotional behavior and cognitive functions .
Neurobiology
This compound is instrumental in studying the roles of neuropeptide receptors in the central nervous system. It has been used to explore:
- Anxiety Disorders : Studies indicate that antagonism of NPY Y1 receptors may produce anxiogenic-like effects, suggesting its potential role in anxiety modulation .
- Memory Enhancement : Research has demonstrated that NPY can enhance memory in non-social contexts through Y1 receptor activation, with Bibp 3226 serving as a tool to dissect these pathways .
Pharmacological Studies
The compound is utilized in various pharmacological studies to evaluate the effects of neuropeptides on:
- Pain Perception : Bibp 3226 has been used to assess how NPY signaling influences pain pathways, particularly in models of chronic pain .
- Neuroprotective Effects : Investigations into the protective roles of NPY against neuronal death have employed Bibp 3226 to clarify receptor-specific actions .
Therapeutic Potential
Given its mechanism of action, this compound is being explored for therapeutic applications:
- Treatment of Neurodegenerative Diseases : Studies are ongoing to evaluate the efficacy of NPY modulation in conditions like amyotrophic lateral sclerosis (ALS), where intranasal delivery of NPY and its antagonists are being tested for motor function improvements .
- Anxiolytic Drug Development : The antagonist's ability to modulate anxiety-related behaviors positions it as a candidate for developing new anxiolytic medications .
Case Studies and Research Findings
Wirkmechanismus
- BIBP3226 (TFA) exerts its effects by antagonizing neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors.
- Molecular targets and pathways involved in its action require further research.
Vergleich Mit ähnlichen Verbindungen
- BIBP3226 (TFA) sticht als erster nicht-peptidischer Antagonist für den Y1-Rezeptor hervor.
- Zu ähnlichen Verbindungen gehören peptidbasierte Y1-Rezeptor-Antagonisten, aber die Einzigartigkeit von BIBP3226 liegt in seiner nicht-peptidischen Natur.
Biologische Aktivität
Bibp 3226 trifluoroacetate is a mixed non-peptide antagonist of neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its biological activity has been extensively studied, revealing significant implications for neuropharmacology, particularly in the modulation of anxiety and pain responses.
- Chemical Name : N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate
- Molecular Formula : C27H31N5O3·CF3CO2H
- Purity : ≥98% (HPLC)
Bibp 3226 acts primarily as an antagonist at the NPY Y1 receptor and NPFF receptor, with competitive inhibition characteristics. The inhibition constants (Ki values) for various receptors are as follows:
Receptor Type | Ki Value (nM) |
---|---|
rNPY Y1 | 1.1 |
hNPFF2 | 79 |
rNPFF | 108 |
rNPY Y2 | >1000 |
rNPY Y4 | >1000 |
rNPY Y5 | >1000 |
These values indicate a strong affinity for NPY Y1 and NPFF receptors, suggesting its potential utility in therapeutic contexts involving these pathways .
Anxiogenic-like Effects
In vivo studies have demonstrated that Bibp 3226 induces anxiogenic-like effects when administered intracerebroventricularly (i.c.v.) in rat models. Specifically, a dose of 5 mg/kg resulted in increased anxiety behaviors without altering overall locomotor activity . This finding is crucial for understanding its role in anxiety modulation.
Pain Modulation
Bibp 3226 has also been shown to antagonize the effects of NPFF on pain pathways. In mouse models, it effectively blocked the hypothermic effects induced by NPFF, indicating its potential as a pain management agent. In the tail-flick assay, Bibp 3226 prevented the anti-morphine actions of NPFF, further supporting its role in modulating pain responses .
Case Studies and Research Findings
Several studies have explored the pharmacological significance of Bibp 3226:
- Fang et al. (2006) : This study highlighted the anxiogenic-like effects of Bibp 3226 in rats, establishing a foundational understanding of its impact on anxiety-related behaviors .
- Martins et al. (2015) : Research indicated that activation of neuropeptide Y receptors modulated retinal ganglion cell physiology, suggesting broader neuroprotective actions of NPY antagonists like Bibp 3226 in vitro .
- Businaro et al. (2018) : Investigated the influence of neuropeptide Y on human adipose tissue-derived stromal cells, linking Bibp 3226’s receptor antagonism to potential therapeutic avenues in metabolic regulation .
Eigenschaften
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZIDSCWZHKOD-GNAFDRTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.